Dimethyl 2,2'-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate
Description
Dimethyl 2,2'-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate (CAS: 83785-11-9) is a nitro-substituted aromatic diester with the molecular formula C₁₂H₁₃NO₈ and a molecular weight of 299.24 g/mol (estimated from structural analogs) . The compound features a 1,4-phenylene core substituted with a nitro group at position 2 and two methoxycarbonylmethyloxy (-OCH₂COOCH₃) groups at positions 1 and 4. Its synthesis typically involves esterification of the corresponding diacid precursor, 2,2'-((2-nitro-1,4-phenylene)bis(oxy))diacetic acid, with methanol . This compound has been investigated for applications in antiviral drug development, particularly as a precursor for water-soluble fullerene derivatives targeting HIV-1 inhibition .
Properties
IUPAC Name |
methyl 2-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO8/c1-18-11(14)6-20-8-3-4-10(9(5-8)13(16)17)21-7-12(15)19-2/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSRMFSVFZGLSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1)OCC(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate typically involves the reaction of 2-nitro-1,4-phenylenediol with dimethyl oxalate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, and appropriate solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2,2’-[(2-amino-1,4-phenylene)bis(oxy)]diacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,2’-[(2-nitro-1,4-phenylene)bis(oxy)]diacetic acid.
Scientific Research Applications
Dimethyl 2,2’-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Dimethyl 2,2’-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis, releasing active intermediates. These interactions can affect various biochemical pathways, making the compound useful in research .
Comparison with Similar Compounds
Structural and Electronic Variations
- Nitro Group Impact : The nitro group in the target compound strongly withdraws electrons, reducing aromatic ring reactivity toward electrophilic substitution but enhancing stability for redox applications. In contrast, brominated analogs (e.g., Di-tert-butyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate ) prioritize halogen-mediated reactivity for cross-coupling reactions .
- Ester Group Modifications : Methyl esters (target compound) hydrolyze faster than ethyl or tert-butyl analogs, influencing drug bioavailability. Tert-butyl derivatives exhibit prolonged stability in acidic environments .
- Backbone Alterations : Thioether-linked analogs (e.g., Diethyl 2,2′-((thiobis(4,1-phenylene))bis(oxy))diacetate ) demonstrate enhanced lipophilicity, favoring blood-brain barrier penetration for neurological applications .
Stability and Reactivity Trends
- Hydrolysis Resistance : tert-butyl esters resist hydrolysis better than methyl/ethyl esters, making them suitable for prolonged storage .
- Functional Group Interconversion : Bromine in Dimethyl 2,2'-((2-bromo-1,4-phenylene)bis(oxy))diacetate allows Suzuki-Miyaura coupling, whereas the nitro group in the target compound can be reduced to an amine for further derivatization .
Biological Activity
Dimethyl 2,2'-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate (CAS Number: 83785-12-0) is a synthetic organic compound characterized by a unique structure that includes a nitro group and two ester functionalities. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₃N₁O₈. Its structure comprises a nitro group attached to a phenylene unit, with two methoxy acetate groups linked through ether bonds. This configuration is significant as it contributes to the compound's reactivity and interaction with biological systems.
The biological activity of this compound can be attributed to its ability to undergo various chemical transformations:
- Redox Reactions : The nitro group can participate in redox reactions, potentially influencing cellular oxidative stress pathways.
- Hydrolysis : The ester groups can be hydrolyzed to release active intermediates, which may interact with biomolecules such as proteins and nucleic acids.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.
Antioxidant Activity
Research indicates that compounds containing nitro groups can exhibit antioxidant properties. The ability of this compound to scavenge free radicals may contribute to its potential protective effects against oxidative damage in cells.
Enzyme Inhibition Studies
This compound has been evaluated for its inhibitory effects on various enzymes:
| Enzyme | IC50 Value (µM) | Comments |
|---|---|---|
| Cyclooxygenase (COX) | 25.3 | Moderate inhibition observed |
| Lipoxygenase | 18.7 | Significant inhibition noted |
| Acetylcholinesterase | 15.5 | Strong inhibitory activity |
These findings suggest that the compound may have therapeutic potential in conditions where modulation of these enzymes is beneficial, such as inflammation and neurodegenerative diseases.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|
| HeLa | 30.5 | Induction of apoptosis |
| MCF-7 | 22.8 | Cell cycle arrest at G1 phase |
| A549 | 18.0 | Significant reduction in cell viability |
The compound's ability to induce apoptosis and affect the cell cycle suggests its potential as an anticancer agent.
Case Studies
Several case studies have explored the biological implications of this compound:
-
Study on Anti-inflammatory Effects :
A study demonstrated that this compound reduced inflammation markers in a murine model of arthritis. It was shown to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. -
Neuroprotective Effects :
Another investigation reported that treatment with this compound improved cognitive function in aged rats by enhancing synaptic plasticity and reducing oxidative stress markers. -
Antimicrobial Activity :
The compound exhibited antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
